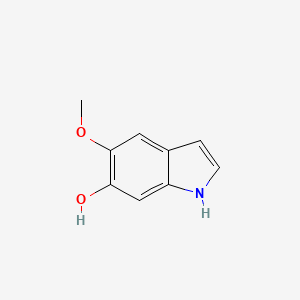

5-methoxy-1H-indol-6-ol

Description

Significance as a Core Indole (B1671886) Scaffold in Bioactive Molecules

The indole ring system is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. rsc.orgresearchgate.netijpsr.com The specific substitution pattern of 5-methoxy-1H-indol-6-ol provides a scaffold that can be chemically modified to create a diverse array of derivatives with potential therapeutic applications. vulcanchem.com The presence of both a methoxy (B1213986) and a hydroxyl group influences the electronic properties and reactivity of the indole ring, allowing for targeted chemical modifications. vulcanchem.com

The methoxy group at the 5-position and the hydroxyl group at the 6-position are electron-donating groups that can enhance the reactivity of the indole ring towards electrophilic substitution. smolecule.com This characteristic is crucial for the synthesis of more complex molecules. Furthermore, the hydroxyl group provides a site for hydrogen bonding, which can be critical for the interaction of the molecule with biological targets such as enzymes and receptors. The ability to alkylate the hydroxyl group, as demonstrated by its reaction with 1-bromo-3-chloropropane, opens pathways to a variety of derivatives with different pharmacokinetic and pharmacodynamic properties. vulcanchem.com

Research has shown that indole derivatives with methoxy substitutions are of interest for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netchim.it The this compound scaffold serves as a starting point for the development of such compounds. For instance, it is a precursor in the synthesis of more complex molecules like 6-(3-chloropropoxy)-5-methoxy-1H-indole, a compound that can be further functionalized due to the reactive chlorine atom. vulcanchem.com

Historical Context of Indole Chemistry Pertinent to this compound Research

The journey of indole chemistry began in the 19th century. In 1866, Adolf von Baeyer first synthesized indole, the parent compound of the indole family, through the reduction of oxindole (B195798) using zinc dust. wikipedia.org He later proposed its bicyclic structure in 1869. wikipedia.org This foundational work laid the groundwork for the exploration of indole and its derivatives.

A pivotal moment in indole synthesis was the development of the Fischer indole synthesis in 1883 by Emil Fischer. wikipedia.orgcreative-proteomics.com This method, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, became a versatile and widely used technique for creating a vast array of substituted indoles. creative-proteomics.com The principles of the Fischer indole synthesis are applicable to the creation of specifically substituted indoles like this compound, starting from appropriately substituted phenylhydrazines.

Throughout the 20th century, the interest in indoles grew as their presence was identified in numerous important natural products and biologically active molecules, including the amino acid tryptophan and various alkaloids. chim.itwikipedia.org This led to extensive research into the synthesis and functionalization of the indole nucleus, including the introduction of substituents like methoxy and hydroxyl groups to modulate the biological activity of the resulting compounds. smolecule.com The development of various synthetic methods has been a continuous effort, with strategies like the Bischler and Hemetsberger indole syntheses also being employed for the creation of methoxy-activated indoles. chim.it

Structural Relationship to Key Natural Products and Metabolites

The this compound structure is closely related to several important natural products and metabolites, particularly those derived from the amino acid tryptophan. Tryptophan is a fundamental building block for a vast array of indole alkaloids found in plants, fungi, and animals. chim.itnih.gov These natural products exhibit a wide spectrum of biological activities.

The 5,6-dioxygenated indole pattern is a recurring motif in various natural compounds. For example, the neurotransmitter serotonin (B10506) (5-hydroxytryptamine) possesses a hydroxyl group at the 5-position of the indole ring. While not identical, the oxygenation pattern in this compound shares a conceptual similarity. Furthermore, many fungal indole alkaloids feature methoxy groups, which enhance their reactivity and biological activity. chim.itnih.gov

Derivatives of this compound, such as 5-methoxy-6-hydroxyindole-2-carboxylic acid, have been identified in studies of urinary melanogens, highlighting a connection to metabolic pathways. nih.gov The structural framework of this compound is also a component of more complex synthetic molecules with potential biological relevance, such as in the development of HIV inhibitors where a 5-methoxy-1H-indole-2-carboxylic acid moiety was incorporated into a larger molecular structure. nih.gov

The relationship extends to various synthetic indole derivatives with demonstrated biological potential. For instance, compounds like 3-[2-(Dimethylamino)ethyl]-5-methoxy-1H-indol-4-ol share the methoxy-substituted indole core and are investigated for their neuropharmacological potential. cymitquimica.com The strategic placement of methoxy and hydroxyl groups on the indole ring is a common theme in the design of bioactive molecules, aiming to fine-tune their interactions with biological systems.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1H-indol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-9-4-6-2-3-10-7(6)5-8(9)11/h2-5,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWEBZZKCIMKUTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178495 | |

| Record name | 6-Hydroxy-5-methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2380-82-7 | |

| Record name | 5-Methoxy-1H-indol-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2380-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-5-methoxyindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-5-methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 5 Methoxy 1h Indol 6 Ol and Its Precursors

Regioselective Synthesis of the 5-Methoxy-1H-indol-6-ol Core

The regioselective construction of the this compound scaffold is paramount to avoid the formation of undesired isomers and to ensure high-yield access to the target compound. Classic indole (B1671886) syntheses have been adapted and modified to achieve this selectivity.

Explorations in Modified Indole Synthesis Protocols (e.g., Fischer, Madelung, Batcho-Leimgruber Variations)

The Fischer indole synthesis stands as a cornerstone in indole chemistry. wikipedia.orgresearchgate.net Its application to the synthesis of this compound would typically involve the reaction of a suitably substituted phenylhydrazine (B124118) with a ketone or aldehyde under acidic conditions. For the regioselective synthesis of 5,6-disubstituted indoles, the choice of the starting phenylhydrazine is critical. A Fischer synthesis utilizing a hydrazine hydrochloride salt under reflux in ethanol has been shown to be remarkably regioselective, yielding a greater than 5-to-1 ratio of the 5,6-indole product over the 4,5-isomer. nih.gov The mechanism involves the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by cyclization and aromatization to furnish the indole core. wikipedia.orgresearchgate.net

The Batcho-Leimgruber indole synthesis offers a popular and high-yielding alternative to the Fischer method, particularly advantageous due to the commercial availability of many starting ortho-nitrotoluenes. wikipedia.org This two-step process begins with the formation of an enamine from an o-nitrotoluene derivative and a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). wikipedia.orgclockss.org The subsequent reductive cyclization of the intermediate enamine yields the indole. wikipedia.org A variety of reducing agents can be employed, including palladium-on-carbon with hydrogen, Raney nickel with hydrazine, stannous chloride, or sodium hydrosulfite. wikipedia.org This method allows for the preparation of a wide variety of substituted indoles, including those with functional groups at the 4, 5, 6, or 7-positions, often without the complication of isomer separation. clockss.org

While the Madelung synthesis, which involves the intramolecular cyclization of an N-phenylamide at high temperatures with a strong base, is another classical method for indole synthesis, its application to highly functionalized and sensitive substrates like the precursors for this compound can be limited due to the harsh reaction conditions.

Optimized Reaction Conditions for Enhanced Yield and Selectivity

Optimization of reaction conditions is crucial for maximizing the yield and regioselectivity of the desired this compound. In the context of the Fischer indole synthesis, the choice of acid catalyst and solvent can significantly influence the outcome. While Brønsted acids like hydrochloric acid and sulfuric acid are commonly used, Lewis acids can also be effective. researchgate.net The acidity of the medium is a major factor controlling regioselectivity. researchwithnj.com

For the Batcho-Leimgruber synthesis, the condensation to form the enamine is typically carried out by heating a solution of the nitrotoluene and DMF-DMA in DMF. clockss.org The addition of an amine, such as pyrrolidine or triethylamine, can facilitate the enamine formation, especially when electron-donating groups are present on the nitrotoluene. clockss.org The subsequent reductive cyclization step can be optimized by selecting the appropriate reducing agent and reaction conditions to be compatible with the functional groups present in the molecule. For instance, catalytic hydrogenation is often the method of choice. clockss.org

Below is a table summarizing key aspects of these synthetic protocols.

| Synthesis Protocol | Key Reactants | General Conditions | Advantages |

| Fischer Indole Synthesis | Substituted phenylhydrazine, Aldehyde/Ketone | Acidic catalyst (Brønsted or Lewis), Heat | Well-established, versatile |

| Batcho-Leimgruber Indole Synthesis | o-Nitrotoluene derivative, Formamide acetal | 1. Enamine formation (heat), 2. Reductive cyclization | High yields, readily available starting materials, good regioselectivity |

Functionalization and Derivatization Strategies for the Indole Nucleus

Once the this compound core is synthesized, further functionalization and derivatization are often necessary to build more complex molecules. These strategies involve the introduction of new substituents at specific positions on the indole ring and the selective transformation of the existing hydroxyl and methoxy (B1213986) groups.

Introduction of Substituents at Specific Positions

The indole nucleus is susceptible to electrophilic substitution, and the regioselectivity of these reactions is influenced by the existing substituents. The electron-donating nature of the methoxy and hydroxyl groups on the benzene (B151609) ring, as well as the nitrogen atom in the pyrrole (B145914) ring, directs incoming electrophiles to specific positions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become powerful tools for introducing carbon-carbon bonds at specific positions of the indole ring, provided a suitable halide or triflate is present. researchgate.netrsc.org For instance, a bromo- or iodo-substituted this compound derivative could serve as a versatile precursor for introducing a wide range of aryl, heteroaryl, or alkyl groups. The development of efficient palladium catalysts, including those supported on functionalized materials, has expanded the scope and applicability of these reactions in aqueous media. semanticscholar.org

The table below illustrates potential functionalization reactions.

| Position | Reaction Type | Reagents and Conditions | Potential Substituents Introduced |

| C2/C3 | Electrophilic Substitution | Vilsmeier-Haack, Mannich, Friedel-Crafts | Formyl, Aminomethyl, Acyl |

| C4/C7 | Directed Ortho-metalation | n-BuLi, s-BuLi followed by electrophile | Various electrophiles |

| Halogenated Positions | Palladium-catalyzed Cross-Coupling | Pd catalyst, boronic acid/ester, base | Aryl, Heteroaryl, Alkyl, Alkenyl |

Selective Transformations of Hydroxyl and Methoxy Groups

The presence of both a hydroxyl and a methoxy group on the this compound core necessitates the use of selective protection and deprotection strategies to achieve desired chemical transformations. jocpr.com The differential reactivity of the phenolic hydroxyl group and the methoxy group allows for selective modifications.

Selective O-alkylation and O-acylation of the hydroxyl group can be achieved under specific conditions. nih.govnih.gov For instance, the hydroxyl group can be selectively alkylated using an alkyl halide in the presence of a mild base. Similarly, selective acylation can be performed using an acyl chloride or anhydride. nih.gov These reactions are crucial for introducing a variety of functional groups or protecting the hydroxyl group during subsequent synthetic steps.

Conversely, the methoxy group is generally more stable but can be cleaved under harsher conditions, for example, using strong acids like hydrobromic acid or Lewis acids like boron tribromide. Selective cleavage of a methoxy group in the presence of other functional groups can be challenging and often requires carefully designed protecting group strategies for other sensitive moieties in the molecule.

Multi-Step Synthesis of Complex this compound-Derived Structures

The synthetic methodologies described above pave the way for the construction of complex, multi-cyclic structures derived from this compound. The strategic application of regioselective indole synthesis followed by controlled functionalization and derivatization allows for the assembly of intricate molecular architectures, including those found in natural products and pharmaceutically active compounds.

For example, the indole core can serve as a scaffold for the construction of fused ring systems through intramolecular cyclization reactions. The functional groups introduced in the derivatization steps can be utilized as handles for subsequent transformations, such as transition metal-catalyzed cross-coupling reactions, to build more elaborate structures. rsc.org The development of multi-step one-pot or flow synthesis methodologies is also a growing area of interest, aiming to improve efficiency and reduce waste in the synthesis of complex molecules. researchgate.netsyrris.jp While specific examples starting directly from this compound are not extensively documented in readily available literature, the synthetic principles outlined provide a clear roadmap for its use as a versatile building block in the synthesis of novel and complex chemical entities.

Synthesis of Chiral Derivatives and Enantiomers

The development of enantioselective methods for the synthesis of chiral indole derivatives is crucial, as the biological activity of many alkaloids is highly dependent on their stereochemistry. Methodologies for achieving high enantioselectivity in reactions involving indole scaffolds are an active area of research.

One approach to creating chiral centers is through asymmetric catalysis. For example, enantioselective alkynylation of isatins (indole-2,3-diones) and their ketimine derivatives can be achieved using terminal alkynes in the presence of a chiral catalyst, yielding chiral 3-hydroxy- and 3-aminooxindoles with high enantioselectivity. uva.es While not directly starting from this compound, this methodology could be adapted for suitably functionalized precursors to generate chiral derivatives.

Cation-directed cyclization under phase-transfer catalysis is another strategy that has been successfully applied to the enantioselective synthesis of functionalized azaindolines. nih.gov This method provides access to chiral building blocks that can be further elaborated into more complex indole-containing molecules.

The synthesis of optically active precursors is also a key strategy. For example, the total synthesis of certain indole alkaloids has utilized optically active cyclohexanone derivatives, which then undergo a Fischer indole synthesis to establish the chiral core of the final molecule. nih.gov

The table below highlights some approaches to the synthesis of chiral indole-related compounds.

| Methodology | Catalyst/Reagent | Product Type | Enantioselectivity (ee) | Reference |

| Asymmetric Alkynylation | Chiral perhydro-1,3-benzoxazine / Me2Zn | Chiral 3-hydroxy-3-alkynyl-2-oxindoles | Moderate to excellent | uva.es |

| Cation-Directed Cyclization | Phase-transfer catalyst | Enantiomerically enriched azaindolines | High | nih.gov |

| Chiral Pool Synthesis | Optically active starting materials (e.g., cyclohexanones) | Chiral indole alkaloids | Dependent on starting material | nih.gov |

Green Chemistry Approaches and Sustainable Synthesis Innovations

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like indole alkaloids to reduce environmental impact. nih.gov This includes the use of greener solvents, renewable starting materials, and more efficient catalytic systems.

One significant area of innovation is the use of mechanochemistry, where reactions are carried out by grinding solids together, often in the absence of a solvent. This approach has been used for the sustainable synthesis of a potent 5-HT7 receptor antagonist, significantly reducing reaction times and the use of toxic solvents compared to traditional methods. acs.org

The use of water as a solvent is another key aspect of green chemistry. Multi-component reactions for the preparation of 3-substituted indoles have been successfully carried out in water, offering an environmentally benign alternative to volatile organic solvents. nih.gov Furthermore, ultrasound-assisted synthesis in water has been employed for the one-step, catalyst-free synthesis of tetra-substituted pyrrole derivatives, a related heterocyclic system. nih.gov

Flow chemistry, combined with biocatalysis, represents a cutting-edge approach to sustainable synthesis. An intensified, five-minute enzymatic process in a flow reactor has been developed for the multi-gram synthesis of melatonin (B1676174) and other high-value tryptamine derivatives. rsc.org This method leverages immobilized enzymes for increased stability and reusability, maximizing yield and minimizing waste. rsc.org

The development of recyclable catalysts is also a major focus. Palladium on carbon (Pd/C) is a robust and reusable catalyst that has been used for the regioselective hydrocarboxylation and carbonylative esterification of indoles, using oxalic acid as a safe and solid source of carbon monoxide. acs.org

The following table summarizes some green chemistry approaches relevant to indole synthesis.

| Green Chemistry Approach | Key Features | Example Application | Reference |

| Mechanochemistry | Solvent-free or reduced solvent conditions | Synthesis of a 5-HT7 receptor antagonist | acs.org |

| Aqueous Synthesis | Use of water as a green solvent | Multi-component synthesis of 3-substituted indoles | nih.gov |

| Flow Chemistry & Biocatalysis | Continuous processing, immobilized enzymes, short reaction times | Synthesis of melatonin and tryptamine derivatives | rsc.org |

| Recyclable Catalysis | Use of heterogeneous catalysts like Pd/C | Hydrocarboxylation of indoles | acs.org |

| Visible-Light Photocatalysis | Mild reaction conditions, use of light as a reagent | Synthesis of pyrido[1,2-a]indol-6(7H)-ones | rsc.org |

Detailed Structural Elucidation and Solid State Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of an indole (B1671886) derivative typically shows distinct signals for the aromatic protons on the benzene (B151609) and pyrrole (B145914) rings, as well as for any substituents. For a compound like 5-methoxy-1H-indol-6-ol, the protons on the indole ring would exhibit specific chemical shifts and coupling patterns. For instance, protons adjacent to the nitrogen atom (H-2 and H-3) in similar indole structures often resonate as doublets in the range of δ 6.8–7.2 ppm. The protons on the benzene ring (H-4 and H-7) would appear as singlets or doublets depending on their coupling with neighboring protons. The methoxy (B1213986) group (-OCH₃) protons would typically produce a sharp singlet signal.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. In the case of this compound, characteristic chemical shifts would be observed for the carbons of the indole ring system and the methoxy group. For example, the carbon atom of the methoxy group in similar structures is typically found around 55-56 ppm. The aromatic carbons would appear in the downfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2/C-2 | ~6.8-7.2 (d) | ~125-130 |

| H-3/C-3 | ~6.8-7.2 (d) | ~115-120 |

| H-4/C-4 | ~6.5-6.7 (s/d) | - |

| C-5 | - | ~150-155 (C-O) |

| C-6 | - | ~145-150 (C-O) |

| H-7/C-7 | ~6.5-6.7 (s/d) | - |

| -OCH₃ | ~3.8-3.9 (s) | ~55-56 |

| -OH | Variable | - |

| N-H | Variable | - |

| Note: These are predicted values based on analogous indole derivatives and may vary in experimental conditions. 'd' denotes a doublet and 's' denotes a singlet. |

To unambiguously assign the proton and carbon signals and to understand the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically those on adjacent carbon atoms. This is crucial for tracing out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to, providing a direct map of C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C coupling). sdsu.edu This powerful technique is instrumental in connecting different spin systems and piecing together the entire molecular structure, especially in identifying the positions of substituents like the methoxy and hydroxyl groups on the indole ring. For instance, an HMBC correlation between the methoxy protons and the C-5 carbon would confirm the position of the methoxy group.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₉NO₂), HRMS would provide an exact mass measurement, confirming its molecular formula. scispace.com

Furthermore, by inducing fragmentation of the molecule and analyzing the masses of the resulting fragments (tandem MS or MS/MS), the fragmentation pathway can be elucidated. This provides valuable structural information. For indole derivatives, common fragmentation patterns involve the loss of small molecules like CO, HCN, and radicals from the substituents. researchgate.net Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Vibrational Spectroscopy Investigations (FT-IR, FT-Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule and the types of intermolecular interactions.

In the FT-IR spectrum of this compound, characteristic absorption bands would be expected:

A broad peak corresponding to the O-H stretching vibration of the hydroxyl group.

A peak for the N-H stretching vibration of the indole ring, often observed around 3400 cm⁻¹.

Strong bands in the 1050–1250 cm⁻¹ region corresponding to the C-O stretching of the methoxy group.

Aromatic C=C stretching vibrations would appear in the 1450–1600 cm⁻¹ range.

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. Ring breathing modes of the indole nucleus and symmetric stretches of the substituents would be prominent in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch | Broad, ~3200-3600 | FT-IR |

| N-H Stretch | ~3400 | FT-IR |

| Aromatic C-H Stretch | ~3000-3100 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch (-OCH₃) | ~2850-2960 | FT-IR, FT-Raman |

| Aromatic C=C Stretch | ~1450-1600 | FT-IR, FT-Raman |

| C-O Stretch (methoxy) | ~1050-1250 | FT-IR |

| Ring Breathing Modes | ~600-800 | FT-Raman |

X-ray Crystallography for Polymorphism and Three-Dimensional Molecular Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of all atoms, bond lengths, and bond angles. This technique would provide an unambiguous confirmation of the molecular structure of this compound.

Furthermore, X-ray crystallography is essential for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties. Studies on related indole derivatives have shown the importance of intermolecular interactions, such as hydrogen bonding involving the N-H and hydroxyl groups, in dictating the crystal packing. nih.gov For this compound, hydrogen bonding between the hydroxyl group of one molecule and the methoxy group or the indole nitrogen of another molecule would likely play a crucial role in the formation of the crystal lattice. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Maxima

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV and visible light. The absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the principal electronic transitions are typically π → π* transitions within the conjugated indole ring system. upi.edu

The presence of the methoxy and hydroxyl groups, which are auxochromes (groups that modify the absorption of a chromophore), would be expected to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted indole. The UV-Vis spectrum would exhibit characteristic absorption bands that can be used for qualitative identification and quantitative analysis. The specific wavelengths of maximum absorbance are sensitive to the solvent used. tanta.edu.eg

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected λ_max (nm) | Notes |

| π → π | ~220-230 | High intensity |

| π → π | ~270-290 | Lower intensity |

| Note: These are approximate values and can be influenced by the solvent and pH. |

Computational and Theoretical Chemistry of 5 Methoxy 1h Indol 6 Ol

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties of indole (B1671886) derivatives. DFT approaches are frequently employed to explore the relationship between a compound's geometry and its electronic properties. windows.net

The electronic properties of a molecule are crucial for understanding its reactivity and potential biological activity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of atomic charges.

HOMO-LUMO Gap and Chemical Reactivity: The HOMO and LUMO are known as frontier molecular orbitals (FMOs). The HOMO energy relates to the ability to donate an electron, while the LUMO energy corresponds to the ability to accept an electron. The energy gap between these orbitals (ΔE) is a critical indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher polarizability, greater chemical reactivity, and potential for significant biological activity. nih.gov For many organic molecules, a lower HOMO-LUMO gap is associated with easier electronic transitions and potential for charge transfer interactions within the molecule. nih.gov

Based on studies of similar methoxy-indole derivatives, the HOMO of 5-methoxy-1H-indol-6-ol is expected to be localized primarily on the indole ring system, which is rich in π-electrons, while the LUMO would also be distributed across this aromatic system. The presence of the electron-donating methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups would influence the electron density and the energy of these orbitals.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several chemical reactivity parameters can be calculated to quantify the molecule's behavior. nih.govresearchgate.net

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates high reactivity. |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ ≈ -(I+A)/2) | Measures the propensity to accept electrons. |

This interactive table outlines key reactivity descriptors derived from HOMO and LUMO energies.

Charge Distribution: Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to determine the partial atomic charges on each atom. nih.govscirp.org In a molecule like this compound, oxygen and nitrogen atoms are expected to carry negative partial charges, acting as electron donor sites, while the hydrogen atoms of the -OH and -NH groups would have positive partial charges, serving as electron acceptor sites. windows.netnih.gov This charge distribution is fundamental to understanding intermolecular interactions, such as hydrogen bonding.

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation.

Vibrational Frequencies (FT-IR and Raman): Theoretical vibrational analysis can predict the infrared and Raman spectra of this compound. By calculating the harmonic vibrational frequencies, one can assign specific vibrational modes (stretching, bending, etc.) to the observed spectral bands. researchgate.netresearchgate.net For instance, the characteristic stretching vibrations of the N-H, O-H, C=C, and C-O bonds can be accurately predicted. Often, calculated frequencies are scaled by a factor (e.g., 0.95-0.97 for B3LYP functional) to achieve better agreement with experimental results. researchgate.net

NMR Spectroscopy (¹H and ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions are valuable for confirming the molecular structure by comparing them with experimental NMR data. researchgate.netresearchgate.net For example, in a study of methyl 5-methoxy-1H-indole-2-carboxylate, the calculated chemical shifts showed excellent correlation with the observed shifts. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra (UV-Vis). researchgate.netsemanticscholar.org It can predict the maximum absorption wavelengths (λmax) and the nature of the electronic transitions (e.g., π → π*). scirp.orgacs.org The HOMO-LUMO gap is directly related to the electronic transitions observed in the UV-Vis spectrum. researchgate.net For this compound, transitions would likely involve the π-electron system of the indole core, modulated by the auxochromic -OH and -OCH₃ groups.

Conformational Analysis: Molecules with rotatable bonds can exist in multiple conformations. Computational studies on 5-methoxytryptamine, a structurally similar compound, revealed several stable conformers based on the orientation of the side chain relative to the indole ring. researchgate.net For this compound, the primary source of conformational isomerism would be the orientation of the hydroxyl group's hydrogen atom. DFT calculations can determine the relative energies of these conformers to identify the most stable, lowest-energy structure. researchgate.net

Dimeric/Trimeric Structures: In the solid state, indole derivatives often form supramolecular structures through intermolecular hydrogen bonding. DFT calculations have been used to study the formation of cyclic dimers and trimers in 5-methoxy-1H-indole-2-carboxylic acid. mdpi.comnih.gov These studies show that molecules can be linked by O-H···O or N-H···O hydrogen bonds. mdpi.comnih.gov The calculated geometric parameters (bond lengths and angles) for these larger structures show good agreement with experimental data from X-ray diffraction, confirming the nature and strength of these intermolecular interactions. mdpi.comnih.gov

| Interaction Type | Description | Relevance to this compound |

| O-H···O | Hydrogen bond between the hydroxyl group of one molecule and an oxygen atom (either hydroxyl or methoxy) of another. | Likely to be a primary interaction in forming dimers and larger aggregates. |

| N-H···O | Hydrogen bond between the indole N-H group of one molecule and an oxygen atom of a neighboring molecule. | Contributes significantly to the spatial arrangement and crystal packing. mdpi.comnih.gov |

| C-H···O | Weaker hydrogen bonds that also influence the overall crystal structure. mdpi.comnih.gov | Further stabilizes the three-dimensional molecular arrangement. |

This interactive table describes the potential intermolecular interactions governing the aggregation of this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment, particularly with solvent molecules. mdpi.comosti.gov

By simulating this compound in a solvent box (e.g., water), one can analyze how solvent molecules arrange themselves around the solute. Radial distribution functions (RDFs) can be calculated to quantify the probability of finding a solvent atom at a certain distance from an atom on the solute. researchgate.net This is crucial for understanding solvation effects, which can significantly impact chemical reactivity and biological interactions. osti.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Theoretical Foundations

QSAR is a computational modeling technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org The fundamental principle is that the structural properties of a molecule, encoded as numerical values called "descriptors," determine its activity.

A QSAR study involves several key steps:

Data Set Selection: A group of structurally related compounds with experimentally measured biological activity is chosen. semanticscholar.org

Descriptor Calculation: For each molecule, a wide range of molecular descriptors is calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to create a model that correlates a subset of the descriptors with the observed activity. semanticscholar.org

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. semanticscholar.org

For a class of compounds including this compound, QSAR could be used to predict activity (e.g., receptor binding affinity, enzyme inhibition) based on descriptors related to its electronic properties (derived from DFT), size, and shape.

Molecular Docking and Ligand-Protein Interaction Prediction (focused on binding mechanisms)

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. openaccessjournals.com The primary goal is to understand the binding mechanism at a molecular level and to estimate the strength of the interaction, often expressed as a scoring function. openaccessjournals.com

In the context of this compound, docking simulations could be performed to predict its binding mode within the active site of a target protein. The simulation would identify key interactions, such as:

Hydrogen Bonds: The -OH and N-H groups of the indole are potential hydrogen bond donors, while the oxygen atoms are potential acceptors. These interactions are often critical for binding affinity.

Hydrophobic Interactions: The aromatic indole ring can form favorable hydrophobic and π-stacking interactions with nonpolar amino acid residues in the binding pocket.

Studies on similar indole derivatives have successfully used molecular docking to elucidate binding mechanisms and rationalize experimental findings. semanticscholar.orgresearchgate.net Such simulations can guide the design of new analogs with improved potency and selectivity by suggesting specific structural modifications to enhance binding interactions. openaccessjournals.com

Biosynthetic Pathways and Metabolic Interconversions of Indole Metabolites Relevant to 5 Methoxy 1h Indol 6 Ol

Tryptophan Metabolism Pathways Leading to Indole (B1671886) Derivatives

Tryptophan, an essential aromatic amino acid, serves as the primary precursor for a vast array of bioactive compounds, including numerous indole derivatives. mdpi.com The metabolic fate of tryptophan is diverse, primarily following three major routes in mammals: the kynurenine pathway, the serotonin (B10506) pathway, and the indole pathway, the last of which is heavily influenced by the gut microbiota. mdpi.com

The Kynurenine Pathway: This is the principal route for tryptophan degradation in mammals, accounting for the majority of its metabolism. It is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), leading to the production of kynurenine and downstream metabolites involved in immune regulation and neurotransmission. mdpi.com

The Serotonin Pathway: A smaller fraction of tryptophan is converted into the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin (B1676174) (N-acetyl-5-methoxytryptamine). mdpi.comresearchgate.net This pathway introduces hydroxyl and methoxy (B1213986) groups onto the 5-position of the indole ring, which are key features of 5-methoxy-1H-indol-6-ol.

The Indole Pathway (Microbiota-driven): Commensal microbes residing in the gastrointestinal tract can directly metabolize dietary tryptophan into indole and a variety of indole derivatives, such as indole-3-acetic acid and indole-3-propionic acid. mdpi.com This microbially-produced indole can be absorbed by the host and undergo further enzymatic modifications in the liver and other tissues. researchgate.net

The biosynthesis of this compound would necessitate enzymatic machinery capable of modifying the basic indole nucleus at the C5 and C6 positions. Such modifications can occur on the intact indole ring produced by gut bacteria or on intermediates of the host's serotonin pathway.

Enzymatic Transformations of Indole Substrates (e.g., Tryptophan Hydroxylase)

Specific enzymes are responsible for the structural modifications that convert tryptophan into its many derivatives. The formation of this compound would require at least two key types of enzymatic reactions: hydroxylation and O-methylation.

Tryptophan Hydroxylase (TPH): This enzyme catalyzes the initial and rate-limiting step in the serotonin pathway, which is the hydroxylation of tryptophan at the C5 position to form 5-hydroxytryptophan. youtube.com While TPH establishes the hydroxyl group at the 5-position, the formation of this compound requires hydroxylation at the C6 position and methylation at C5.

Cytochrome P450 (CYP) Enzymes: A more probable route for C6 hydroxylation involves the cytochrome P450 superfamily of enzymes, which are crucial for phase I metabolism of xenobiotics and endogenous compounds. mdpi.com Human CYP enzymes, particularly CYP2A6 and CYP2C19, are known to oxidize indole absorbed from the gut. researchgate.net Research has shown that CYP2A6 can hydroxylate the indole ring at multiple positions, including the C6 position, to produce 6-hydroxyindole. researchgate.netnih.gov This enzymatic action provides a key intermediate for the potential synthesis of this compound.

Hydroxyindole O-methyltransferase (HIOMT): This enzyme is pivotal in the final step of melatonin synthesis, where it transfers a methyl group from S-adenosyl methionine (SAM) to the 5-hydroxyl group of N-acetylserotonin. nih.gov HIOMT or similar methyltransferases could catalyze the O-methylation of a 5-hydroxyindole intermediate to form a 5-methoxyindole (B15748). nih.govwikipedia.org

Based on these known enzymatic functions, a hypothetical pathway for the formation of this compound could involve:

Formation of an indole substrate (e.g., indole from microbiota or a dihydroxyindole intermediate).

Hydroxylation at the C6 position, potentially by a CYP enzyme like CYP2A6, to yield a 6-hydroxyindole derivative.

A subsequent hydroxylation at the C5 position, followed by O-methylation of the 5-hydroxyl group by an enzyme like HIOMT.

| Enzyme | Function | Relevance to Pathway | Reference |

|---|---|---|---|

| Tryptophan Hydroxylase (TPH) | Hydroxylates tryptophan at the C5 position to form 5-hydroxytryptophan. | Initiates the serotonin pathway, a major source of 5-substituted indoles. | youtube.com |

| Cytochrome P450 2A6 (CYP2A6) | Oxidizes indole at various positions, including C6, to form 6-hydroxyindole. | Provides a critical intermediate by introducing the C6 hydroxyl group. | researchgate.netnih.gov |

| Hydroxyindole O-methyltransferase (HIOMT) | Transfers a methyl group to a 5-hydroxyindole, forming a 5-methoxyindole. | Catalyzes the formation of the 5-methoxy group. | nih.govnih.gov |

Identification of Microbial and Plant Biotransformation Routes

Microorganisms and plants possess diverse enzymatic systems capable of modifying complex organic molecules, a process known as biotransformation. These systems can perform highly specific reactions, including hydroxylation and methylation, under mild conditions. nih.gov

Microbial Biotransformation: Fungi and bacteria are well-documented for their ability to transform a wide range of substrates, including steroids, flavonoids, and alkaloids. nih.govnih.gov Genera such as Aspergillus, Penicillium, and Streptomyces have enzymatic machinery capable of performing reactions like hydroxylation, O-methylation, and hydrolysis. nih.gov For example, microbial transformation of 7-methoxyflavanone by Aspergillus ochraceus resulted in the introduction of a hydroxyl group. nih.gov It is plausible that similar microbial systems could act on an indole substrate, such as 6-hydroxyindole, to catalyze the necessary hydroxylation and methylation steps to form this compound.

Plant Biotransformation: Plants are prolific producers of indole alkaloids, which are derived from tryptophan. youtube.com The biosynthesis of these complex molecules involves a multitude of enzymes that modify the basic indole structure. researchgate.netwikipedia.org For instance, the synthesis of tetrahydroprotoberberine (THPB) alkaloids involves multiple selective methylation steps catalyzed by various O-methyltransferases. mdpi.com This demonstrates that plants possess the specific enzymatic tools required for the regioselective methylation of hydroxylated aromatic structures, a key step in the potential synthesis of this compound.

| Microbial Genus | Reported Biotransformation Reaction | Potential Relevance | Reference |

|---|---|---|---|

| Aspergillus | Hydroxylation, O-methylation | Could introduce hydroxyl and methoxy groups onto an indole substrate. | nih.gov |

| Penicillium | Hydroxylation | Capable of adding hydroxyl groups to aromatic rings. | nih.gov |

| Streptomyces | Regio-selective methyl oxidation, glycosylation | Demonstrates ability to perform specific modifications on complex molecules. | nih.gov |

Metabolomic Profiling for Identification of Indole Derivatives in Biological Matrices

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. To identify and quantify indole derivatives like this compound in complex biological matrices, highly sensitive and selective analytical techniques are required.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant method for the targeted profiling of tryptophan metabolites. nih.govresearchgate.net This technique combines the separation power of liquid chromatography with the detection specificity and sensitivity of tandem mass spectrometry. By operating in multiple reaction monitoring (MRM) mode, LC-MS/MS allows for the simultaneous quantification of a wide range of indole derivatives, even at very low concentrations. mdpi.com

Researchers have developed LC-MS/MS methods to analyze indole markers in various biological samples, including:

Plasma and Serum nih.gov

Tissues (e.g., lung, cecum) nih.gov

Fecal samples nih.gov

Cell culture supernatants nih.gov

These methods enable the creation of comprehensive metabolic profiles that can reveal alterations in tryptophan metabolism associated with different physiological or pathological states. The application of such targeted metabolomics would be essential for confirming the presence of this compound in a biological system and for elucidating its metabolic context.

| Metabolite |

|---|

| 2-Oxindole |

| Indole-3-propionic acid (IPA) |

| Indole-3-acetic acid (IAA) |

| Kynurenine |

| Indole |

| Indole-3-lactic acid |

| Tryptophan |

| Indole-3-aldehyde (IALD) |

| Tryptamine |

| 5-hydroxytryptamine (Serotonin) |

| Source: Adapted from a study on gut microbial communities. mdpi.com |

Structure Activity Relationship Sar Studies and Mechanistic Biological Investigations of 5 Methoxy 1h Indol 6 Ol Derivatives

Correlating Substituent Effects (e.g., Methoxy (B1213986) Position, N-Substitution) with Biological Potency

The biological activity of indole (B1671886) derivatives is significantly influenced by the position of the methoxy group and substitutions at the nitrogen atom.

The position of the methoxy group on the indole ring is a critical determinant of biological activity. For instance, in the context of melatonin (B1676174) receptor binding, the 5-methoxy group is considered optimal. nih.gov Moving the methoxy group to positions 4, 6, or 7 leads to a reduction in receptor affinity. nih.gov Similarly, replacing the 5-methoxy group with other substituents like hydrogen, hydroxyl, or larger alkoxy groups generally diminishes affinity, although halogen substituents can retain both affinity and intrinsic activity. nih.gov

In a series of 2-phenyl-1H-indole derivatives designed as cyclooxygenase (COX-2) inhibitors, a methoxy substituent at the C-5 position, combined with a 4-(methylsulfonyl)phenyl group at the C-2 position, resulted in the highest COX-2 selectivity. researchgate.net This highlights the favorable contribution of the 5-methoxy group to the inhibitory potency of these compounds.

N-substitution on the indole ring also plays a crucial role in modulating biological potency. For example, in a series of melatonin analogues, N-acyl substitutions were found to be important for high-affinity binding to all three melatonin receptor subtypes (Mel1a, Mel1b, and Mel1c). nih.gov Furthermore, in the development of potent and selective survivin inhibitors, N-substitution of the indole core with a methyl-quinolin-8-ol moiety was a key structural feature. nih.gov However, the introduction of additional substituents on the indole ring, such as a 3-cyano or a 6-chloro group, often led to decreased cytotoxic activity. nih.gov

The following table summarizes the effects of different substituents on the biological activity of indole derivatives:

| Scaffold | Substituent | Position | Effect on Biological Potency | Reference |

| Melatonin Analogues | Methoxy | 5 | Optimal for receptor binding | nih.gov |

| Melatonin Analogues | Methoxy | 4, 6, 7 | Reduced receptor affinity | nih.gov |

| Melatonin Analogues | Hydrogen, Hydroxyl, Alkoxy | 5 | Decreased receptor affinity | nih.gov |

| Melatonin Analogues | Halogen | 5 | Retained affinity and activity | nih.gov |

| 2-Phenyl-1H-indole | Methoxy | 5 | Increased COX-2 selectivity | researchgate.net |

| Survivin Inhibitors | Methyl-quinolin-8-ol | 1 (N-substitution) | Essential for cytotoxic activity | nih.gov |

| Survivin Inhibitors | Cyano, Chloro | 3, 6 | Decreased cytotoxic activity | nih.gov |

Exploration of Receptor Binding Affinities and Selectivity for Relevant Biological Targets (e.g., Melatonin Receptors)

Derivatives of 5-methoxy-1H-indol-6-ol have been extensively studied for their binding affinities and selectivity toward various biological targets, most notably the melatonin receptors (MT1 and MT2).

The 5-methoxy group of melatonin and its analogues is a crucial component for high-affinity binding to both MT1 and MT2 receptors. nih.govnih.gov However, subtle differences in the binding pockets of these receptor subtypes can be exploited to achieve selectivity. For instance, replacing the 5-methoxy group with bulkier substituents tends to reduce affinity more significantly at the MT1 and Mel1c receptor subtypes compared to the MT1b subtype, suggesting differences in the size and shape of the binding pocket around this position. nih.gov

Beyond melatonin receptors, indole derivatives have been investigated for their affinity to other receptors. For example, certain 5-methoxy-1H-indole derivatives have been found to exhibit high affinity and selectivity for dopamine (B1211576) D2 receptors. nih.gov Additionally, N-arylsulfonylindoles with a 5-methoxy substituent have shown good affinity for the 5-HT6 serotonin (B10506) receptor. nih.gov

The table below presents data on the binding affinities of selected 5-methoxy-indole derivatives for melatonin receptors.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Reference |

| Melatonin | MT1 | 0.23 | Full Agonist | uniurb.it |

| Melatonin | MT2 | 0.52 | Full Agonist | uniurb.it |

| 10-methoxy-5,6-dihydroindolo[2,1-a]isoquinoline derivative | MT1 | - | Agonist | drugbank.com |

| 10-methoxy-5,6-dihydroindolo[2,1-a]isoquinoline derivative | MT2 | Higher than parent compound | Agonist | drugbank.com |

| N-cyclopropylcarbonyl isoindolo[2,1-a]indole derivative | MT2 | - | Potent Agonist (44-fold selective) | drugbank.com |

| N-cyclobutanecarbonyl benzo[c]azepino[2,1-a]indole derivative | MT2 | - | Antagonist | drugbank.com |

Mechanistic Studies of Enzyme Inhibition and Modulation (e.g., Xanthine Oxidase, Acetylcholinesterase, Tubulin Polymerization)

Derivatives of this compound have been shown to modulate the activity of various enzymes through different mechanisms.

Xanthine Oxidase: Hydrazone derivatives of 5-methoxyindole-2-carboxylic acid have been investigated for their effects on the xanthine/xanthine oxidase system, which is involved in the production of reactive oxygen species. researchgate.net Some of these derivatives demonstrated the ability to scavenge superoxide (B77818) anions generated by this system, indicating potential as antioxidants. researchgate.net

Acetylcholinesterase (AChE): AChE is a key enzyme in the central nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease. wikipedia.org Indole derivatives have been explored as AChE inhibitors. chim.it For instance, galantamine derivatives incorporating an indole moiety have shown significantly higher activity than galantamine itself. ijpsr.com The mechanism of inhibition often involves interactions with the active site and/or the peripheral anionic site of the enzyme. nih.govkau.edu.sa

Tubulin Polymerization: Tubulin is a critical protein involved in cell division, and its polymerization is a target for anticancer drugs. editricesapienza.it Several indole derivatives have been identified as inhibitors of tubulin polymerization. chim.it For example, a chalcone (B49325) derivative, (E)-3-(6-Methoxy-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)propen-2-en-1-one, was found to be a potent inhibitor of tubulin polymerization by binding to the colchicine (B1669291) binding site. mdpi.com This compound induced cell cycle arrest in the G2/M phase and apoptosis. mdpi.com Another study identified semisynthetic aurones with a (Z)-2-((1-ethyl-5-methoxy-1H-indol-3-yl)methylene)benzofuran-3(2H)-one scaffold that also inhibited tubulin polymerization at the colchicine-binding site. researchgate.net

The following table summarizes the enzymatic inhibitory activities of selected indole derivatives.

| Enzyme Target | Indole Derivative Class | Mechanism of Action | Observed Effect | Reference |

| Xanthine Oxidase | 5-Methoxyindole-2-carboxylic acid hydrazones | Superoxide anion scavenging | Antioxidant activity | researchgate.net |

| Acetylcholinesterase | Galantamine-indole hybrids | Inhibition of enzyme activity | Potent AChE inhibition | ijpsr.com |

| Tubulin | Indole-chalcone hybrid | Binding to colchicine site | Inhibition of polymerization, apoptosis | mdpi.com |

| Tubulin | Aurone with methoxy-indole moiety | Binding to colchicine site | Inhibition of polymerization, anticancer activity | researchgate.net |

Investigation of General Bioactivity Profiles (e.g., Antimicrobial, Antifungal, Antioxidant, Antiparasitic Activity)

The versatile scaffold of this compound has led to the discovery of derivatives with a broad spectrum of biological activities.

Antimicrobial and Antifungal Activity: Numerous indole derivatives have demonstrated significant antimicrobial and antifungal properties. chim.itijpsr.com For instance, isatin-indole molecular hybrids have been synthesized and shown to possess activity against Gram-positive bacteria and various fungal strains. mdpi.com Specifically, a derivative with a 5-methoxyindole (B15748) moiety linked to a 5-chloroisatin (B99725) was active against Staphylococcus aureus, while another derivative showed potent antifungal activity against Candida albicans and Aspergillus niger. mdpi.com Similarly, indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) rings have exhibited notable activity against S. aureus, methicillin-resistant S. aureus (MRSA), and various fungal pathogens. turkjps.org The antifungal activity of 6-methoxy-1H-indole-2-carboxylic acid produced by Bacillus toyonensis has also been reported. nih.gov

Antioxidant Activity: The indole nucleus, particularly when substituted with electron-donating groups like methoxy and hydroxyl, is known to possess antioxidant properties. chim.itnih.gov Hydrazone derivatives of 5-methoxyindole-2-carboxylic acid have been shown to be excellent radical scavengers. researchgate.net Another study on indole-3-acetic acid analogues revealed that a compound with a methoxy substituent, in addition to a phenolic hydroxyl group, exhibited predominant antioxidant activity in DPPH and lipid peroxidation assays. eurjchem.com

Antiparasitic Activity: Indole derivatives have also been investigated for their potential against various parasites. For example, melatonin and its derivatives have shown activity against Plasmodium falciparum, the parasite responsible for malaria. ijpsr.com

The table below provides a summary of the diverse bioactivities of 5-methoxy-indole derivatives.

| Bioactivity | Derivative Class | Target Organism/Cell Line | Key Findings | Reference |

| Antibacterial | Isatin-indole hybrid | Staphylococcus aureus | Good activity | mdpi.com |

| Antifungal | Isatin-indole hybrid | Candida albicans, Aspergillus niger | Potent activity | mdpi.com |

| Antibacterial | Indole-triazole/thiadiazole | MRSA | More effective than ciprofloxacin | turkjps.org |

| Antifungal | 6-methoxy-1H-indole-2-carboxylic acid | Candida albicans, Aspergillus niger | Significant antifungal action | nih.gov |

| Antioxidant | 5-Methoxyindole-2-carboxylic acid hydrazones | Free radicals | Excellent radical scavenging | researchgate.net |

| Antioxidant | Indole-3-acetic acid analogue | DPPH, lipid peroxidation | Predominant activity | eurjchem.com |

| Antiparasitic | Melatonin derivatives | Plasmodium falciparum | Inhibition of parasite growth | ijpsr.com |

Role of this compound as a Pharmacophore in Novel Bioactive Compound Design

This pharmacophore is a key component of melatonin and its numerous synthetic analogues designed to target melatonin receptors with improved affinity and selectivity. nih.govnih.govdrugbank.com The systematic modification of this core has been instrumental in mapping the binding pockets of these receptors. nih.gov

Furthermore, the 5-methoxyindole moiety has been incorporated into hybrid molecules to create compounds with dual or multiple activities. For example, it has been combined with other pharmacophores to develop potent inhibitors of survivin, COX-2, and tubulin polymerization. researchgate.netnih.govmdpi.com The indole nucleus is also a well-known antioxidant moiety, and its inclusion in new drug candidates can confer synergistic antioxidant properties. nih.gov

The versatility of the 5-methoxyindole scaffold is evident in its presence in compounds targeting a diverse array of proteins, including receptors, enzymes, and structural proteins. chim.itmdpi.com This highlights its importance as a fundamental building block in medicinal chemistry for the development of novel therapeutic agents for various diseases, including cancer, neurodegenerative disorders, and infectious diseases. chim.itijpsr.comrsc.org

Advanced Analytical Methodologies for Research and Monitoring of 5 Methoxy 1h Indol 6 Ol and Its Derivatives

Development and Validation of Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 5-methoxy-1H-indol-6-ol. The development of robust chromatographic methods is essential for isolating the compound from complex mixtures and accurately quantifying it.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of indole (B1671886) derivatives due to its versatility and high resolution. Method development for this compound focuses on optimizing separation from its isomers and potential metabolites. Reversed-phase (RP) HPLC is typically the method of choice, utilizing a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase.

The key to a successful separation lies in the careful selection and optimization of several parameters:

Column Chemistry: Octadecyl (C18) bonded silica (B1680970) columns are commonly employed, providing sufficient hydrophobicity to retain the indole structure.

Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, formic acid, or acetic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. The ratio is adjusted to achieve optimal retention time and resolution. The pH of the aqueous phase is critical as it can affect the ionization state of the phenolic hydroxyl group on the indole ring.

Detection: The inherent fluorescence of the indole ring allows for highly sensitive and selective detection using a fluorescence detector (FLD). Ultraviolet (UV) detection is also widely applicable, with detection wavelengths typically set around the absorbance maxima of the indole chromophore, which for indole derivatives is often in the range of 220-280 nm. core.ac.ukrevistia.com

Method validation is performed according to established guidelines to ensure the method is accurate, precise, specific, linear, and robust for its intended purpose.

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like indole derivatives. |

| Mobile Phase | Acetonitrile/Methanol and Water (with 0.1% Formic or Acetic Acid) | Organic modifier controls retention, while the acidic modifier improves peak shape and ensures ionization consistency. |

| Elution Mode | Isocratic or Gradient | Gradient elution is often preferred for complex samples containing multiple metabolites with varying polarities. |

| Flow Rate | 0.8 - 1.2 mL/min | Standard flow rate for analytical scale columns to ensure optimal efficiency. |

| Detector | Fluorescence (FLD) or UV-Vis Diode Array (DAD/PDA) | FLD offers higher sensitivity and selectivity. DAD provides spectral data for peak purity assessment. |

| Injection Volume | 5 - 20 µL | Dependent on sample concentration and method sensitivity. |

For applications requiring pure standards of this compound, such as for biological assays or as reference material, preparative chromatography is employed. This technique operates on the same principles as analytical HPLC but uses larger columns, higher flow rates, and larger sample injection volumes to isolate and collect milligrams to grams of the pure compound. youtube.com

A key challenge in the synthesis of this compound can be the formation of positional isomers. Preparative HPLC is an effective tool for resolving these closely related compounds. nih.gov The method development process involves first optimizing the separation at an analytical scale and then scaling up the method to the preparative scale. pH-zone-refining counter-current chromatography has also been shown to be an effective, though less common, technique for separating indole alkaloid isomers and could be applicable. nih.govamanote.com

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Objective | Quantification and Identification | Isolation and Purification |

| Column Internal Diameter | Typically 2.1 - 4.6 mm | Typically >10 mm |

| Particle Size | 3 - 5 µm | 5 - 10 µm or larger |

| Sample Load | Nanograms to Micrograms | Milligrams to Grams |

| Flow Rate | 0.5 - 2 mL/min | >10 mL/min |

| Fraction Collection | No | Yes |

Hyphenated Mass Spectrometry Techniques for Trace Analysis and Metabolite Identification (e.g., LC-MS/MS, GC-MS)

Hyphenated mass spectrometry techniques, which couple a separation method with a mass spectrometer, are indispensable for trace-level analysis and structural elucidation of metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for quantifying this compound in complex biological matrices like plasma and urine. nih.govnih.gov The liquid chromatograph separates the target analyte from matrix components, which are then ionized and detected by the mass spectrometer. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources used for indole compounds. nih.gov Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor ion to product ion fragmentation transition. nih.gov This allows for the confident identification and quantification of metabolites, which often involves conjugation with glucuronic acid or sulfate, leading to predictable mass shifts. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but typically requires derivatization of the polar hydroxyl and amine functionalities of the indole ring to increase volatility. Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The strength of GC-MS lies in its high chromatographic resolution and the existence of extensive, standardized electron ionization (EI) mass spectral libraries. mzcloud.org The fragmentation patterns of methoxy-substituted indoles in EI-MS are often characterized by cleavage of the groups attached to the indole nucleus. oup.com For example, fragmentation of a pentyl group attached to the indole nitrogen often results in a base peak corresponding to the loss of a butyl radical. oup.com

| Technique | Parameter | Example Value/Condition | Purpose |

|---|---|---|---|

| LC-MS/MS | Ionization Mode | Positive ESI or APCI | Generates protonated molecules [M+H]⁺. |

| Precursor Ion (Q1) | m/z 164.07 | Selects the molecular ion of this compound. | |

| Product Ion (Q3) | Specific fragments (e.g., loss of CH₃, CO) | Confirms identity and allows for quantification via MRM. | |

| Collision Energy | Optimized (e.g., 15-30 eV) | Induces characteristic fragmentation of the precursor ion. | |

| GC-MS | Derivatization | Silylation (e.g., with BSTFA) | Increases volatility and thermal stability for GC analysis. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for library matching. | |

| Key Fragments | Molecular ion (M⁺) and characteristic fragments | Fragmentation patterns aid in structural confirmation. oup.comlibretexts.org |

Spectrophotometric Methods for Quantitative Analysis in Research Models

UV-Vis spectrophotometry offers a simpler, more accessible method for quantification when high selectivity is not required. Indole and its derivatives exhibit characteristic absorption spectra in the UV region due to the π-electron system of the aromatic rings. core.ac.uk The absorption maxima (λmax) for indole derivatives are typically found between 260 and 290 nm. researchgate.netnih.gov

Quantitative analysis is based on the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve is constructed using pure standards of this compound to determine the concentration in unknown samples. While this method is rapid and cost-effective, its application in complex biological samples is limited due to potential interference from other UV-absorbing compounds. revistia.com Colorimetric assays, such as those using Kovács or Ehrlich's reagent, are commonly used for detecting indole production by bacteria but are generally not specific enough to distinguish between different substituted indoles. nih.govmicrobiologyinfo.com

Microanalytical Techniques for Small-Scale Research Applications

For research applications where sample volume is limited, microanalytical techniques offer significant advantages. Capillary Electrophoresis (CE) is a high-resolution separation technique that requires only nanoliter injection volumes and minimal solvent consumption. wikipedia.org

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, analytes are separated in a narrow-bore capillary based on their charge-to-size ratio under the influence of a high electric field. mdpi.com The separation of indole alkaloids has been successfully demonstrated using CZE, often with UV detection. nih.govku.dk The pH of the background electrolyte is a crucial parameter, as it determines the charge of the analyte and the magnitude of the electroosmotic flow. nih.gov For compounds like this compound, adjusting the pH above the pKa of the phenolic group would impart a negative charge, allowing for electrophoretic separation. The high efficiency of CE makes it suitable for resolving structurally similar indole derivatives in small-scale research applications. nih.gov

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Capillary | Fused-silica (e.g., 50 µm i.d., 50 cm length) | Standard material for CE, provides a surface that supports electroosmotic flow. |

| Background Electrolyte (BGE) | Phosphate or Borate buffer (e.g., 20-100 mM) | Maintains a constant pH and provides conductivity. pH is adjusted to optimize analyte charge and separation. nih.gov |

| Applied Voltage | 15 - 30 kV | High voltage drives the electrophoretic and electroosmotic flow for rapid separation. |

| Injection Mode | Hydrodynamic or Electrokinetic | Introduces a small plug of the sample into the capillary. |

| Detector | UV-Vis Absorbance (on-capillary) | A section of the capillary is used as the detection cell, minimizing band broadening. wikipedia.org |

Occurrence, Isolation, and Characterization of 5 Methoxy 1h Indol 6 Ol from Natural Sources

Identification of Plant and Microbial Sources

The identification of natural sources for a specific compound like 5-methoxy-1H-indol-6-ol would commence with broad screening of plant and microbial extracts. Given that various indole (B1671886) alkaloids are found in fungi, bacteria, and marine organisms, these would be primary targets for investigation. For instance, the bacterium Bacillus toyonensis has been identified as a producer of the related compound, 6-methoxy-1H-indole-2-carboxylic acid. This suggests that soil and marine bacteria could be potential sources for other methoxylated indole derivatives.

Screening efforts would typically involve the collection of diverse biological samples, followed by the preparation of crude extracts. These extracts would then be subjected to preliminary analysis using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to detect the presence of compounds with the corresponding mass-to-charge ratio of this compound.

Advanced Extraction and Fractionation Methods for Natural Product Isolation

Once a potential natural source is identified, the next step involves the extraction and purification of the target compound. The choice of extraction method is crucial and depends on the polarity of the compound and the nature of the source material.

Extraction Techniques:

Solvent Extraction: This is the most common method, utilizing solvents of varying polarities, such as methanol, ethanol, ethyl acetate (B1210297), or dichloromethane, to extract compounds from the biomass. For indole alkaloids, a sequence of extractions with solvents of increasing polarity is often employed.

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. It is a "green" alternative to traditional solvent extraction and is particularly useful for thermolabile compounds.

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These methods use ultrasonic waves or microwaves to enhance the extraction efficiency by disrupting cell walls, leading to shorter extraction times and reduced solvent consumption.

Fractionation and Purification:

Following initial extraction, the crude extract, which is a complex mixture of compounds, must be fractionated to isolate the target molecule.

Liquid-Liquid Partitioning: The crude extract is partitioned between two immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their differential solubility.

Chromatography: This is the cornerstone of natural product isolation. A variety of chromatographic techniques are employed in succession to achieve high purity.

Column Chromatography: Often the first step in purification, using stationary phases like silica (B1680970) gel or alumina.

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of the compound. Different HPLC columns (e.g., reversed-phase C18, normal-phase silica) can be used.

Preparative Thin-Layer Chromatography (Prep-TLC): Useful for small-scale purification.

Sephadex Chromatography: A size-exclusion chromatography technique used to separate molecules based on their size.

The following table summarizes the commonly used extraction and fractionation methods for indole alkaloids:

| Method Category | Specific Technique | Principle of Separation |

| Extraction | Solvent Extraction | Differential solubility |

| Supercritical Fluid Extraction (SFE) | Partitioning between supercritical fluid and matrix | |

| Ultrasound-Assisted Extraction (UAE) | Cavitation-enhanced mass transfer | |

| Microwave-Assisted Extraction (MAE) | Microwave-induced cell disruption | |

| Fractionation | Liquid-Liquid Partitioning | Differential solubility in immiscible solvents |

| Column Chromatography | Adsorption and partitioning on a solid phase | |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity or size | |

| Sephadex Chromatography | Separation based on molecular size |

Structural Confirmation of Isolated Natural Products through Comprehensive Spectroscopy

After isolation, the definitive identification of the compound as this compound requires a comprehensive analysis of its spectroscopic data.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, confirming its molecular formula as C₉H₉NO₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect signals for the aromatic protons on the indole ring, the methoxy (B1213986) group protons, the hydroxyl proton, and the N-H proton.